2,3,6-Trimethylphenol-D11

Descripción

Significance of Stable Isotope Labeling in Mechanistic and Analytical Chemistry

Stable isotope labeling is a powerful technique where an atom in a molecule is replaced by one of its stable isotopes. symeres.com In chemical research, this method is indispensable for a variety of applications. symeres.com The most commonly used stable isotopes include deuterium (B1214612) (²H or D), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N). symeres.com

One of the primary applications of stable isotope labeling is in quantitative analysis, particularly in conjunction with mass spectrometry (MS). washington.educlearsynth.com By introducing a known quantity of an isotopically labeled compound, known as an internal standard, into a sample, researchers can accurately determine the concentration of the unlabeled analyte. clearsynth.compubcompare.ai The labeled and unlabeled compounds are chemically identical and thus exhibit similar behavior during sample preparation and analysis, but are distinguishable by their mass-to-charge ratio in the mass spectrometer. washington.edu This method effectively compensates for sample loss and variations in instrument response, leading to highly accurate and precise measurements. clearsynth.com

Furthermore, stable isotope labeling is a cornerstone of mechanistic studies, allowing researchers to trace the metabolic fate of molecules and elucidate complex reaction pathways. symeres.comacs.org The kinetic isotope effect, a change in the rate of a chemical reaction when one of the atoms in the reactants is substituted with one of its isotopes, provides valuable insights into reaction mechanisms. symeres.com By strategically placing isotopic labels, scientists can identify bond-breaking steps and track the transformation of molecules in biological and chemical systems. symeres.comacs.org

Overview of Deuterated Phenols as Research Tools

Deuterated phenols, which are phenol (B47542) compounds where one or more hydrogen atoms have been replaced by deuterium, are valuable research tools with diverse applications. ontosight.ai Deuterium labeling offers several advantages. The increased mass of deuterium can be readily detected by mass spectrometry and NMR spectroscopy, making deuterated phenols excellent internal standards for the quantification of their non-deuterated counterparts in various matrices. ontosight.airesolvemass.ca

The synthesis of deuterated phenols can be achieved through several methods, including H-D exchange reactions catalyzed by acids or metals. researchgate.netresearchgate.net For instance, a simple and convenient one-step procedure for the deuteration of phenols involves heating the phenolic compound in deuterium oxide with a catalyst like Amberlyst-15. researchgate.net Another approach involves a palladium-catalyzed H-D exchange which allows for selective deuteration at specific positions on the aromatic ring. researchgate.net

Deuterated phenols are frequently employed in environmental analysis to monitor and quantify phenolic pollutants. clearsynth.compubcompare.ai They also play a crucial role in pharmaceutical research and metabolomics, where they are used to study the metabolism of phenolic drugs and endogenous compounds. pubcompare.ai

Specific Research Focus on 2,3,6-Trimethylphenol-D11 within Deuterated Aromatic Compounds

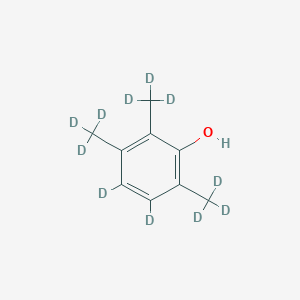

This compound is the deuterated form of 2,3,6-trimethylphenol (B1330405). medchemexpress.commedchemexpress.com In this specific isotopologue, all eleven hydrogen atoms have been replaced by deuterium atoms. lgcstandards.com This high level of deuteration makes it an ideal internal standard for the accurate quantification of 2,3,6-trimethylphenol in various analytical methods, particularly gas chromatography-mass spectrometry (GC-MS). asme.org

The non-deuterated compound, 2,3,6-trimethylphenol, is a significant industrial chemical, notably used as a precursor in the synthesis of Vitamin E. wikipedia.org It is also utilized as an intermediate for antioxidants and in the modification of polyphenylene oxide resins. chemicalbook.comchemicalbook.com Given its industrial importance and potential environmental presence, having a reliable analytical standard like this compound is crucial for monitoring and research.

The properties of 2,3,6-Trimethylphenol are well-documented, and by extension, these are relevant to its deuterated analog in terms of chemical reactivity, though physical properties like boiling and melting points may show slight isotopic effects.

Table 1: Physical and Chemical Properties of 2,3,6-Trimethylphenol

| Property | Value |

| CAS Number | 2416-94-6 wikipedia.org |

| Molecular Formula | C9H12O wikipedia.org |

| Molecular Weight | 136.19 g/mol wikipedia.org |

| Melting Point | 59-62 °C chemicalbook.com |

| Boiling Point | 215 °C chemicalbook.com |

| Appearance | White solid wikipedia.org |

The deuterated version, this compound, possesses a higher molecular weight due to the presence of eleven deuterium atoms.

Table 2: Properties of this compound

| Property | Value |

| CAS Number | 347841-83-2 lgcstandards.com |

| Molecular Formula | C9HD11O lgcstandards.com |

| Molecular Weight | 147.26 g/mol invivochem.com |

The primary application of this compound lies in its use as an internal standard. medchemexpress.com For instance, in environmental studies, it can be used to quantify trace levels of 2,3,6-trimethylphenol in water or soil samples. asme.orgresearchgate.net In industrial settings, it can be used for quality control to ensure the purity of 2,3,6-trimethylphenol batches. The use of a deuterated standard minimizes analytical errors that can arise from matrix effects or variations in instrument performance. researchgate.net

Structure

3D Structure

Propiedades

IUPAC Name |

3,4-dideuterio-2,5,6-tris(trideuteriomethyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O/c1-6-4-5-7(2)9(10)8(6)3/h4-5,10H,1-3H3/i1D3,2D3,3D3,4D,5D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQOMQLYQAXGHSU-JXCHDVSKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1C([2H])([2H])[2H])C([2H])([2H])[2H])O)C([2H])([2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies for Deuterated Phenolic Compounds

Deuteration Methodologies for Aromatic Systems

The introduction of deuterium (B1214612) onto an aromatic ring can be accomplished through several distinct chemical strategies. The choice of method depends on the desired level of deuteration, regioselectivity, and the substrate's tolerance to the reaction conditions.

Heterogeneous Acid-Catalyzed Hydrogen-Deuterium Exchange

Heterogeneous acid-catalyzed hydrogen-deuterium exchange is a versatile method for labeling aromatic compounds. This technique often employs solid acid catalysts, such as the polymer-supported acid catalyst Amberlyst 15 or Nafion, which facilitate the exchange of aromatic protons with deuterium from a source like deuterium oxide (D₂O). researchgate.net The mechanism involves the electrophilic substitution of hydrogen by deuterium on the aromatic ring, with the catalyst providing a solid surface for the reaction to occur, simplifying product purification. This method has been successfully applied to deuterate a variety of phenolic compounds. researchgate.net

Ligand-Directed Deuteration Approaches

For achieving site-selective deuteration, ligand-directed approaches offer a high degree of control. These methods typically utilize a transition metal catalyst, often palladium, in conjunction with a directing group on the substrate. nih.govresearchgate.net The directing group, such as a carboxylic acid or an amide, coordinates to the metal center and positions the catalyst to activate a specific C-H bond, usually in the ortho position, for H-D exchange. researchgate.netacs.org The use of specialized ligands, like [2,2′-bipyridin]-6(1H)-one (BpyOH), can facilitate both directed and non-directed C-H deuteration, broadening the scope of accessible deuterated building blocks. nih.gov This strategy is particularly valuable for the late-stage deuteration of complex molecules. nih.gov

High-Temperature/Dilute Acid Deuteration Techniques

The High Temperature/Dilute Acid (HTDA) method is a powerful technique for achieving high levels of deuterium incorporation, often leading to perdeuteration (the replacement of all non-exchangeable hydrogens). researchgate.net This procedure involves heating the aromatic compound in a dilute solution of a deuterated acid, such as DCl in D₂O, at elevated temperatures (typically 240–280 °C) in a sealed vessel. researchgate.net Under these conditions, the ring hydrogens of aromatic compounds, including substituted benzenes and phenols, can equilibrate with the deuterium pool, resulting in extensive labeling. researchgate.netstackexchange.com For phenols, the hydroxyl proton is readily exchanged, and the aromatic protons at the ortho and para positions are activated towards electrophilic substitution, making them more susceptible to exchange than the meta positions. stackexchange.com

Table 1: Comparison of Deuteration Methodologies for Aromatic Systems

| Methodology | Catalyst/Reagents | Typical Conditions | Outcome | Selectivity |

|---|---|---|---|---|

| Heterogeneous Acid-Catalyzed H-D Exchange | Solid acid (e.g., Amberlyst 15), D₂O | Moderate temperatures | Partial to high deuteration | Generally follows electronic effects (ortho/para for phenols) |

| Ligand-Directed Deuteration | Pd catalyst, ligand, deuterium source (e.g., AcOH-d₄) | Mild temperatures | Site-specific deuteration | High regioselectivity determined by the directing group |

| High-Temperature/Dilute Acid (HTDA) | Dilute deuterated acid (e.g., DCl/D₂O) | High temperatures (240-280°C) | Perdeuteration | Low regioselectivity, aims for complete exchange |

Synthesis of 2,3,6-Trimethylphenol (B1330405) Precursors for Deuteration

The synthesis of the target molecule, 2,3,6-Trimethylphenol-D11, first requires the preparation of its non-deuterated precursor, 2,3,6-trimethylphenol. This compound is a crucial intermediate in the industrial production of Vitamin E. wikipedia.org

The primary industrial route to 2,3,6-trimethylphenol is the gas-phase methylation of m-cresol (B1676322) using methanol (B129727) as the methylating agent. wikipedia.orgchemicalbook.comnih.gov This reaction is carried out at high temperatures (300–460 °C) over solid acid catalysts. chemicalbook.comnih.gov Ortho-selective metal oxide catalysts, such as iron oxide modified with other metal oxides (e.g., Zn, Cr, Sn, Mg, Si), are particularly effective in directing the methylation to the desired positions. chemicalbook.com

Alternative synthetic pathways include:

Methylation of other xylenols : Feedstocks such as 2,3-xylenol and 2,5-xylenol can be methylated to produce 2,3,6-trimethylphenol with high selectivity. google.com

Condensation reactions : Another approach involves the condensation of diethyl ketone with a C₄-building block like methyl vinyl ketone. google.com

Multi-step separation/reaction processes : For mixtures containing closely boiling isomers, a process involving butylation, fractional distillation, debutylation, and a final fractional distillation can be employed to isolate high-purity 2,3,6-trimethylphenol. google.com

Table 2: Synthetic Routes to 2,3,6-Trimethylphenol

| Starting Material(s) | Key Reagents/Catalysts | Process Description | Reference |

|---|---|---|---|

| m-Cresol and Methanol | Ortho-selective metal oxide catalyst (e.g., modified iron oxide) | Gas-phase methylation at 300-460°C. | wikipedia.orgchemicalbook.comnih.gov |

| 2,3-Xylenol or 2,5-Xylenol | Amorphous titanium/sulfate (B86663)/magnesium oxide catalyst | Alkylation under specific temperature and pressure conditions. | google.com |

| Diethyl Ketone and 1-Amino-vinyl methyl ketone | - | Condensation reaction at 50-200°C. | google.com |

Isotopic Purity and Regiospecificity in Deuteration of 2,3,6-Trimethylphenol

Achieving high isotopic purity and defined regiospecificity is paramount in the synthesis of this compound. The final distribution of deuterium in the molecule is a direct consequence of the chosen deuteration method and the inherent reactivity of the 2,3,6-trimethylphenol structure.

The 2,3,6-trimethylphenol molecule has 12 hydrogen atoms that can potentially be exchanged for deuterium:

1 hydroxyl proton

9 protons on the three methyl groups

2 aromatic protons

The hydroxyl proton is the most acidic and will exchange rapidly with any available deuterium source, such as D₂O. stackexchange.com The deuteration of the aromatic and methyl C-H bonds is more challenging and is where the different methodologies diverge.

Regiospecificity : In acid-catalyzed methods like HTDA, the hydroxyl group acts as an activating, ortho-para directing group. stackexchange.com However, in 2,3,6-trimethylphenol, the two ortho positions (C2 and C6) and the para position (C4) are already substituted with methyl groups. This leaves only the C5 position available for aromatic H-D exchange. The C4 position is sterically hindered. Therefore, under these conditions, deuteration is expected primarily at the C5 position of the aromatic ring. The methyl groups themselves can also undergo deuteration under forcing conditions like HTDA, although this typically requires higher temperatures than aromatic exchange. researchgate.net

Isotopic Purity : Isotopic purity refers to the percentage of deuterium incorporated at each possible site. High isotopic purity, approaching 100%, is often desired for applications like internal standards. The HTDA method is known for achieving very high levels of deuterium incorporation, often leading to perdeuterated products. researchgate.net The efficiency of deuterium incorporation can be influenced by the reaction time, temperature, and the concentration of the deuterated acid. stackexchange.com Ligand-directed methods could potentially target specific methyl groups if a suitable directing group were installed, but this would add synthetic steps. The natural abundance of isotopes like ¹³C can also be a factor in the mass spectral analysis used to determine isotopic purity, requiring careful data correction. nih.gov

For this compound, the goal is to replace 11 of the 12 hydrogens with deuterium. This would involve the exchange of the hydroxyl proton, the two aromatic protons, and the nine methyl protons. Achieving such a high level of deuteration would likely require a robust method such as the high-temperature/dilute acid (HTDA) technique, which is capable of exchanging both aromatic and aliphatic C-H bonds. researchgate.net

Advanced Analytical Applications of 2,3,6 Trimethylphenol D11

Role as a Stable Isotope Internal Standard in Quantitative Analysis

Stable isotope-labeled compounds are considered the gold standard for internal standards in quantitative analysis due to their chemical and physical similarity to the target analyte. cerilliant.com 2,3,6-Trimethylphenol-D11 is chemically identical to the unlabeled 2,3,6-trimethylphenol (B1330405), ensuring it behaves similarly during sample preparation, extraction, and chromatographic separation. This minimizes analytical errors and compensates for analyte loss during sample workup, leading to highly accurate and precise measurements. The use of isotope dilution mass spectrometry is a widely accepted technique for achieving exact quantification. nih.govnih.gov

In mass spectrometry (MS), quantification relies on the precise measurement of ion abundance. This compound is distinguished from its unlabeled counterpart by its higher mass. A mass spectrometer can easily differentiate between the native analyte and the heavier, deuterium-labeled standard.

The core principle of isotope dilution mass spectrometry (IDMS) involves adding a known quantity of the labeled internal standard to a sample before processing. The ratio of the mass spectrometric response of the native analyte to the labeled standard is then measured. This ratio is used to calculate the exact concentration of the analyte, effectively correcting for variations in instrument response and matrix effects that can suppress or enhance the analyte signal in complex samples such as environmental extracts or biological fluids. cerilliant.com

| Property | Unlabeled 2,3,6-Trimethylphenol | This compound |

| Molecular Formula | C₉H₁₂O | C₉HD₁₁O |

| Molecular Weight | ~136.19 g/mol nist.gov | ~147.26 g/mol lgcstandards.com |

| Typical Monitored Ion (m/z) | 136 (M⁺), 121 ([M-CH₃]⁺) nih.gov | 147 (M⁺), 132 ([M-CD₃]⁺) |

This table illustrates the key differences used for mass spectrometry-based quantitation. The distinct molecular weights and fragment ions allow for simultaneous detection and accurate ratio measurement.

The combination of chromatography with mass spectrometry (GC-MS and LC-MS) provides powerful separation and detection capabilities. lcms.cz When this compound is used as an internal standard in these techniques, its chromatographic behavior is nearly identical to that of the unlabeled analyte. It co-elutes with the target compound, ensuring that any fluctuations in retention time, peak shape, or ionization efficiency during the analysis affect both the analyte and the standard equally. cerilliant.com

This co-elution is critical for accurate quantification. cerilliant.com For instance, in a GC-MS analysis, both compounds will travel through the column at the same rate, while in LC-MS, they will elute from the column at the same time before being introduced into the mass spectrometer. This allows the internal standard to provide a robust and reliable reference point for quantification, correcting for variability that might occur at the specific retention time of the analyte. cerilliant.com

| Parameter | Typical GC-MS Conditions | Typical LC-MS Conditions |

| Column | Agilent DB-5MS, 30 m, 0.25 mm, 0.25 µm lcms.cz | C18 reverse-phase column |

| Carrier Gas/Mobile Phase | Helium lcms.cz | A: Water w/ 0.1% Formic AcidB: Acetonitrile w/ 0.1% Formic Acid |

| Injection Mode | Splitless lcms.cz | Gradient elution |

| MS Detection | Electron Ionization (EI) | Electrospray Ionization (ESI) |

| MS Analysis Mode | Selected Ion Monitoring (SIM) or Full Scan | Multiple Reaction Monitoring (MRM) |

This table provides an example of typical starting parameters for methods utilizing 2,3,6-Trimethylphenol and its labeled analog. The specific conditions would be optimized during method development.

Utilization in Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Reaction Monitoring

While mass spectrometry is its primary application, deuterium (B1214612) labeling in this compound also offers significant advantages in Nuclear Magnetic Resonance (NMR) spectroscopy. In ¹H NMR (proton NMR), the replacement of protons with deuterium atoms simplifies the spectrum by removing the signals corresponding to the labeled positions. Given the multiple methyl and aromatic proton signals in unlabeled 2,3,6-trimethylphenol, a ¹H NMR spectrum of this compound would be dramatically simplified, leaving only the signal for the single remaining hydroxyl proton. This can be invaluable for studying that specific functional group without interference from other protons in the molecule.

Furthermore, ²H NMR (deuterium NMR) can be employed to directly observe the deuterium nuclei. This technique can provide specific information about the labeled sites, including their chemical environment and molecular dynamics. For reaction monitoring, changes in the chemical shift of the deuterium signals can be tracked to understand transformations occurring at specific, labeled positions within the molecule.

Method Development and Validation for Trace Analysis of Trimethylphenols Using Labeled Analogs

The development of sensitive and reliable analytical methods for detecting trace levels of contaminants is crucial in environmental and food safety analysis. This compound is an essential tool for the development and validation of such methods for trimethylphenols. mssm.edu

During method validation, the labeled analog is used to determine key performance characteristics, including:

Accuracy and Recovery: By spiking blank samples with known concentrations of the native analyte and the labeled standard, analysts can precisely measure the efficiency of the extraction process.

Precision and Reproducibility: The internal standard helps demonstrate that the method yields consistent results across multiple analyses and different sample batches. mssm.edu

Limits of Detection (LOD) and Quantification (LOQ): The stable signal from the internal standard helps to establish the lowest concentration of the analyte that can be reliably detected and quantified. mssm.edu

The use of a stable isotope-labeled internal standard like this compound ensures that the developed method is robust and can accurately quantify the target analyte even at very low concentrations in challenging matrices. nih.govmssm.edu

| Validation Parameter | Description | Typical Goal |

| Linearity (R²) | The ability of the method to elicit results that are directly proportional to the concentration of the analyte. | > 0.99 |

| Accuracy (% Recovery) | The closeness of the measured value to the true value, assessed by spiking a blank matrix. | 80-120% |

| Precision (% RSD) | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. | < 15% |

| Limit of Quantification (LOQ) | The lowest amount of an analyte in a sample which can be quantitatively determined with suitable precision and accuracy. | Method- and matrix-dependent |

This table outlines key validation parameters that are rigorously assessed during method development, a process where a stable isotope-labeled internal standard is indispensable.

Mechanistic Investigations Employing Deuterium Isotope Effects

Elucidation of Reaction Mechanisms Through Kinetic Isotope Effects (KIEs)

The Kinetic Isotope Effect (KIE) is a key phenomenon observed when an atom at a reactive site in a molecule is replaced with one of its isotopes. This substitution can alter the rate of the chemical reaction. The KIE is quantified as the ratio of the rate constant of the reaction with the light isotope (kH) to the rate constant with the heavy isotope (kD). A significant KIE (typically kH/kD > 1) indicates that the bond to the isotopic atom is broken in the rate-determining step of the reaction.

Phenolic compounds, including 2,3,6-trimethylphenol (B1330405), are known to undergo oxidation, often initiated by the abstraction of the hydrogen atom from the hydroxyl (-OH) group. This process is central to their role as antioxidants and their degradation pathways. When the phenolic proton is replaced with deuterium (B1214612) (-OD), a primary KIE is expected if this hydrogen atom abstraction is the rate-limiting step.

Studies on the oxidation of various substituted phenols have demonstrated that the magnitude of the KIE can vary depending on the reaction's transition state. The abstraction of the phenolic hydrogen by radicals is a common oxidation pathway. The use of 2,3,6-Trimethylphenol-D11, specifically with deuterium on the hydroxyl group, allows for the direct measurement of the KIE for this step. A significant kH/kD value would confirm that the cleavage of the O-H bond is kinetically important. This technique is crucial for understanding the mechanisms of antioxidants and designing more effective ones.

The primary role of many phenolic compounds in biological and chemical systems is to act as radical scavengers. They achieve this by donating their phenolic hydrogen atom to a reactive free radical, thus neutralizing it and terminating radical chain reactions. This process is a form of Hydrogen Atom Transfer (HAT).

The substitution of the phenolic hydrogen with deuterium in this compound directly impacts the HAT rate. Due to the greater strength of the O-D bond compared to the O-H bond, the rate of deuterium atom transfer is slower. This results in a primary KIE, providing clear evidence for the HAT mechanism. By measuring the KIE, researchers can confirm that the radical scavenging activity proceeds via donation of the hydrogen from the hydroxyl group, rather than other potential mechanisms like single electron transfer followed by proton transfer.

| Phenolic Compound | Oxidizing Radical | kH/kD |

|---|---|---|

| Phenol (B47542) | Polyvinyl Acetate Radical | 11.2 |

| 2,4,6-Trimethylphenol | Polyvinyl Acetate Radical | 10.6 |

| 2,6-di-tert-butylphenol | Polyvinyl Acetate Radical | 5.4 |

Note: The data in the table are representative values for substituted phenols to illustrate the concept of KIE in phenolic oxidation and are not specific to this compound unless stated.

Exploration of Alternative Metabolic Pathways Using Isotopic Tracers

Isotopically labeled compounds like this compound are invaluable for tracing the metabolic fate of molecules in biological systems. Stable isotopes provide a safe and effective way to follow a compound through complex metabolic networks.

In mammals, aromatic compounds are often metabolized in the liver by a family of enzymes known as hepatic monooxygenases (e.g., cytochrome P450). A common metabolic reaction is hydroxylation, the addition of a hydroxyl group to the aromatic ring. Using deuterated substrates allows for the investigation of the mechanisms of these enzymatic reactions.

Studies on the metabolism of various deuterated aromatic compounds have shown that the formation of phenolic metabolites can be associated with significant deuterium isotope effects. nih.gov The magnitude of this effect provides clues about the reaction pathway. For instance, when a 1:1 mixture of a normal and a deuterated aromatic substrate is administered, the ratio of the non-deuterated to deuterated metabolite can be analyzed. nih.gov

For many years, the prevailing theory for the formation of phenols from aromatic compounds was the "arene oxide" pathway. In this mechanism, the monooxygenase enzyme first converts the aromatic ring into a highly reactive epoxide intermediate (an arene oxide). This intermediate then rearranges to form the phenol. A key feature of this pathway is that the initial C-H bond cleavage is not the rate-limiting step of phenol formation. Therefore, this pathway should exhibit a very small or negligible KIE.

However, research using deuterated substrates has provided compelling evidence for alternative or additional metabolic pathways. nih.gov Significant isotope effects (kH/kD ranging from 1.3 to 1.75) have been observed during the formation of certain phenolic metabolites. nih.gov Isotope effects of this magnitude are considered incompatible with the arene oxide pathway being the sole mechanism. nih.gov They suggest the existence of a direct hydroxylation pathway where the C-H bond is broken in a rate-determining step, or multiple pathways operating simultaneously. nih.gov The use of this compound, with deuterium on the aromatic ring, would allow researchers to determine if its metabolism follows the classic arene oxide route or a direct insertion mechanism.

| Metabolic Reaction | Observed kH/kD | Inferred Mechanism |

|---|---|---|

| meta-Hydroxylation | 1.3 - 1.75 | Direct hydroxylation or alternative pathway is significant |

| Phenol formation via Arene Oxide | ~1.0 | Arene oxide intermediate pathway predominates |

Isotopic Labeling in Studies of Chemical Transformations (e.g., Phenyl Nitrate (B79036) Formation)

Beyond biological systems, isotopic labeling with this compound is a powerful strategy for elucidating the mechanisms of various chemical transformations. By strategically placing deuterium atoms, chemists can track bond formations and cleavages.

An example of this application can be found in the study of complex oxidation reactions. For instance, in the oxidation of 2,3,6-trimethylphenol by a protonated titanium peroxo complex, deuterium labeling experiments were used to pinpoint the site of protonation on the catalyst. nih.gov This information was crucial for understanding how the catalyst was activated. The study concluded that the activating proton was located on a bridging oxygen between titanium and tungsten atoms, rather than on the peroxo group itself. nih.gov This level of mechanistic detail would be difficult to obtain without the use of isotopic labeling.

While the outline mentions phenyl nitrate formation as an example, the principle applies broadly. In any proposed mechanism for a reaction involving 2,3,6-trimethylphenol, deuterating specific sites (on the ring, the methyl groups, or the hydroxyl group) can test the hypotheses. If a C-H bond is broken in the rate-determining step, a KIE will be observed. If the label appears in a different position in the product, it can reveal molecular rearrangements. This makes this compound a versatile probe for studying a wide array of chemical transformations.

Metabolic Research and Biotransformation Studies

Tracking Biotransformation Pathways of Trimethylphenols in Biological Systems

2,3,6-Trimethylphenol-D11 serves as a stable isotope-labeled internal standard for the sensitive and accurate quantification of 2,3,6-trimethylphenol (B1330405) in various biological matrices. Its primary application in metabolic research is to trace the biotransformation of the parent compound, 2,3,6-trimethylphenol. Phenolic compounds, including trimethylphenols, generally undergo a two-phase metabolic process.

Phase I Metabolism: This phase typically involves oxidation, reduction, or hydrolysis reactions to introduce or expose functional groups. For 2,3,6-trimethylphenol, Phase I metabolism is primarily mediated by the cytochrome P450 (CYP) enzyme system, which is a superfamily of monooxygenases. nih.govnih.gov The principal reactions are hydroxylation of the aromatic ring or oxidation of one of the methyl groups. The specific CYP isozymes involved in the metabolism of many xenobiotics include CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4. researchgate.net

Phase II Metabolism: The metabolites from Phase I, or the parent compound itself if it possesses a suitable functional group, then undergo conjugation reactions. These reactions involve the addition of endogenous polar molecules, which increases the water solubility of the compound and facilitates its excretion. For phenolic compounds like 2,3,6-trimethylphenol, the main Phase II conjugation pathways are glucuronidation and sulfation. nih.govnih.gov These reactions are catalyzed by UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs), respectively. nih.govnih.gov

By administering 2,3,6-trimethylphenol and using this compound as a tracer, researchers can identify and quantify the various metabolites in biological samples such as urine, feces, and plasma. Mass spectrometry-based techniques are instrumental in distinguishing the deuterated metabolites from their non-deuterated counterparts, thereby allowing for a clear mapping of the biotransformation pathways.

Identified Metabolites of Similar Phenolic Compounds:

While specific data for 2,3,6-trimethylphenol is limited in the provided search results, studies on other phenolic compounds like butylated hydroxytoluene (BHT) have identified several types of metabolites in rat urine and feces, including:

2,6-di-tert-butyl-p-benzoquinone (B114747)

2,6-di-tert-butylhydroquinone (B1595954)

2,6-di-tert-butyl-4-[(methylthio)methyl]phenol researchgate.net

These findings suggest that analogous metabolites, such as hydroxylated and quinone-type derivatives, could be expected from the metabolism of 2,3,6-trimethylphenol.

Table 1: General Biotransformation Pathways for Phenolic Compounds

| Phase | Reaction Type | Key Enzymes | Potential Metabolites of 2,3,6-Trimethylphenol |

|---|---|---|---|

| Phase I | Oxidation (Hydroxylation) | Cytochrome P450 (CYP) | Hydroxylated trimethylphenols, Trimethyl-p-benzoquinone |

| Phase II | Glucuronidation | UDP-glucuronosyltransferases (UGTs) | Trimethylphenol-glucuronide |

| Phase II | Sulfation | Sulfotransferases (SULTs) | Trimethylphenol-sulfate |

Assessment of Deuterium (B1214612) Substitution Impact on Metabolite Formation and Flux

The substitution of hydrogen with deuterium can significantly influence the rate of metabolic reactions, a phenomenon known as the kinetic isotope effect (KIE). cdnsciencepub.com The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, and therefore, reactions that involve the cleavage of a C-D bond will proceed at a slower rate.

In the context of 2,3,6-trimethylphenol metabolism, deuterium substitution can affect the rate of Phase I oxidation reactions catalyzed by CYP enzymes, as these often involve the abstraction of a hydrogen atom. cdnsciencepub.com This can lead to several observable effects:

Metabolic Switching: If a compound has multiple sites for metabolism, a KIE at one site can lead to an increase in metabolism at other sites. iaea.orgosti.govunito.itresearchgate.netnih.gov For 2,3,6-trimethylphenol, if deuterium substitution is on the methyl groups, oxidation of the aromatic ring might become a more favored pathway, and vice versa. This alteration in the metabolic profile is termed "metabolic switching." iaea.orgosti.govunito.itresearchgate.netnih.gov

Studies on other deuterated phenols have demonstrated significant KIEs. For example, deuterated phenol (B47542) and thiophenol showed no KIE during the oxidative half-reaction of phenol hydroxylase, but resorcinol (B1680541) exhibited isotope effects ranging from 1.7 to 3.7. nih.gov Another study on the abstraction of hydrogen atoms from various deuterated phenols found that the transfer constant for hydrogen abstraction was significantly lower for the deuterated compounds. cdnsciencepub.com

The assessment of these effects is crucial for accurately interpreting data from studies using deuterated compounds and can also be exploited in drug design to improve the metabolic stability of a drug.

Table 2: Potential Impact of Deuteration on 2,3,6-Trimethylphenol Metabolism

| Parameter | Expected Impact of Deuterium Substitution | Rationale |

|---|---|---|

| Rate of Phase I Oxidation | Decrease | Stronger C-D bond compared to C-H bond (Kinetic Isotope Effect) |

| Metabolite Profile | Alteration ("Metabolic Switching") | Slower metabolism at deuterated sites may enhance metabolism at non-deuterated sites |

| Overall Clearance | Decrease | Slower metabolism leads to a longer biological half-life |

In Vitro and In Vivo Metabolic Fate Investigations with Deuterated Analogs

The metabolic fate of a compound is investigated through a combination of in vitro and in vivo studies, where deuterated analogs like this compound play a critical role.

In Vitro Studies: These studies typically utilize subcellular fractions, such as liver microsomes, which are rich in CYP enzymes and UGTs. unl.edunih.govresearchgate.netepa.govmedjpps.com By incubating 2,3,6-trimethylphenol and its deuterated analog with liver microsomes in the presence of necessary cofactors, researchers can:

Identify the primary metabolites formed.

Determine the kinetics of the metabolic reactions.

Identify the specific CYP isozymes involved by using a panel of recombinant human CYPs or by using specific chemical inhibitors. medjpps.com

For example, a study on the metabolism of metamizole (B1201355) in human liver microsomes used selective inhibitors to identify CYP2C19 as the primary enzyme responsible for its N-demethylation. medjpps.com Similar methodologies can be applied to study the metabolism of 2,3,6-trimethylphenol.

In Vivo Studies: These studies involve the administration of the compound to living organisms, such as rodents or human volunteers, and the subsequent analysis of biological fluids and tissues. The use of this compound in these studies allows for the unambiguous identification and quantification of the parent compound and its metabolites against a complex biological background. Urine is a primary matrix for analyzing the excretion of metabolites. researchgate.net

While specific in vivo metabolic fate data for 2,3,6-trimethylphenol is not available in the provided search results, the general expectation for phenolic compounds is rapid metabolism and excretion, primarily as glucuronide and sulfate (B86663) conjugates.

The combination of in vitro and in vivo data provides a comprehensive understanding of the absorption, distribution, metabolism, and excretion (ADME) profile of 2,3,6-trimethylphenol. The use of its deuterated analog is essential for the reliability and precision of these investigations.

Environmental Chemistry and Degradation Studies

Application of Deuterated Phenols in Environmental Fate and Transport Studies

Deuterated phenols, including 2,3,6-Trimethylphenol-D11, are invaluable as stable isotope tracers in environmental fate and transport studies. wisc.eduresearchgate.net The core principle of using an isotopically labeled compound is to introduce a known quantity into a system and monitor its movement and transformation without interference from pre-existing, unlabeled (native) compounds. usgs.gov This technique provides clear insights into the physical and chemical processes that govern a pollutant's distribution in the environment.

The environmental fate of the unlabeled compound, 2,3,6-Trimethylphenol (B1330405), suggests several key processes that can be investigated using its deuterated analogue. Based on its estimated octanol-water partition coefficient (Kow) and soil organic carbon-water (B12546825) partitioning coefficient (Koc), 2,3,6-trimethylphenol is expected to have low mobility in soil and adsorb to suspended solids and sediment in water. nih.gov By introducing this compound into a soil column or aquatic mesocosm, researchers can precisely quantify:

Adsorption/Desorption: The extent and rate at which the compound binds to soil particles or sediments.

Leaching and Transport: The movement of the compound through the soil profile and its potential to reach groundwater. cdc.gov

Volatilization: The rate at which the compound escapes from water or moist soil surfaces into the atmosphere. nih.gov

These studies are critical for developing accurate environmental models that predict how phenolic compounds are distributed after being released into the environment. The use of stable isotopes avoids the need for radioactive tracers, offering a safer and often more precise method for environmental analysis. world-nuclear.orgmdpi.com

Investigating Oxidative Degradation Processes (e.g., Singlet Oxygen Reactions)

The degradation of phenolic compounds in the environment is often driven by oxidative processes. 2,3,6-Trimethylphenol can be oxidized to form products such as 2,3,5-trimethyl-1,4-benzoquinone, a key intermediate in the synthesis of Vitamin E. nih.govrsc.orgrsc.org Understanding the mechanisms and kinetics of these reactions is essential for predicting the persistence of the compound.

Deuterated compounds like this compound are instrumental in elucidating these degradation pathways. A key application is in the study of the kinetic isotope effect (KIE). nih.gov The bond between carbon and deuterium (B1214612) (C-D) is stronger than the bond between carbon and hydrogen (C-H). If the breaking of this bond is a rate-determining step in the degradation reaction, the deuterated compound will react more slowly than its non-deuterated counterpart. By comparing the degradation rates of 2,3,6-Trimethylphenol and this compound under specific oxidative conditions, researchers can gain insight into the reaction mechanism.

Studies have shown that related compounds like 2,4,6-Trimethylphenol are rapidly oxidized by singlet oxygen in aqueous solutions. medchemexpress.com Singlet oxygen is a photochemically produced, highly reactive oxygen species that plays a significant role in the transformation of pollutants in sunlit surface waters. Using this compound allows for detailed investigation of such reactions, helping to determine whether the oxidation involves hydrogen abstraction from the phenol (B47542) ring or other mechanisms.

| Catalyst/System | Oxidant | Primary Product | Significance |

|---|---|---|---|

| Copper(II) chloride in ionic liquid | Molecular Oxygen (O₂) | 2,3,5-Trimethyl-1,4-benzoquinone | Represents a "green chemistry" approach to oxidation. nih.gov |

| Heterogeneous Cobalt (Co) catalysts | Dioxygen (O₂) | 2,3,5-Trimethyl-1,4-benzoquinone | Focuses on selective oxidation with recyclable catalysts. rsc.org |

| Continuous-flow microreactor | High-velocity air | 2,3,5-Trimethyl-1,4-benzoquinone | Enhances mass transfer to improve reaction efficiency. rsc.org |

| Photochemical Systems | Singlet Oxygen (¹O₂) | Various oxidation products | Simulates natural degradation in sunlit surface waters. medchemexpress.com |

Fate of Phenolic Compounds in Aquatic Environments Using Isotopic Tracers

Isotopic tracers are particularly effective for studying the fate of pollutants in complex aquatic environments. usgs.gov The distinct isotopic signature of this compound allows it to be tracked with high sensitivity and specificity as it partitions between the water column, sediment, and aquatic organisms. wisc.eduresearchgate.net

A typical study might involve introducing a precise amount of this compound into a controlled aquatic system, such as a laboratory microcosm or an enclosed section of a natural water body. Over time, samples of water, sediment, and biota are collected and analyzed using mass spectrometry to determine the concentration of the labeled compound. This approach provides quantitative data on several key environmental processes:

Partitioning: The distribution of the compound between the dissolved phase in water and being adsorbed to suspended particles and bottom sediment. nih.gov

Bioaccumulation: The uptake and concentration of the compound by aquatic organisms like fish and invertebrates. The bioconcentration factor (BCF) can be calculated to assess this potential. nih.gov

Degradation Rates: By monitoring the disappearance of the parent compound over time, researchers can calculate its half-life in the aquatic system under specific conditions (e.g., presence of sunlight, microbial activity).

The data gathered from these tracer studies are essential for conducting ecological risk assessments, as they provide a clear picture of where the compound accumulates and how long it persists in the aquatic food web.

| Time After Introduction | % in Water Column | % in Sediment | % in Biota | % Degraded/Volatilized |

|---|---|---|---|---|

| 1 hour | 95.0% | 4.0% | 0.1% | 0.9% |

| 24 hours | 70.0% | 22.0% | 1.0% | 7.0% |

| 7 days | 45.0% | 35.0% | 2.5% | 17.5% |

| 30 days | 15.0% | 40.0% | 3.0% | 42.0% |

Emerging Research Perspectives and Methodological Advancements

Development of Novel Deuteration Strategies for Complex Phenolic Structures

The synthesis of complex deuterated phenolic compounds like 2,3,6-Trimethylphenol-D11 requires precise and efficient methodologies. Traditional methods often involve harsh conditions, leading to low yields and non-specific labeling. Emerging research focuses on developing more controlled and versatile deuteration strategies.

One innovative approach is the use of flow synthesis methods combined with microwave technology . tn-sanso.co.jp This technique offers significant advantages over conventional batch synthesis, including enhanced reaction efficiency, better process control, and improved safety. tn-sanso.co.jp For aromatic compounds, this method typically involves a hydrogen-deuterium (H-D) exchange reaction using heavy water (D₂O) under high temperature and pressure, facilitated by a catalyst. tn-sanso.co.jp The flow system allows for rapid heating and cooling, maximizing throughput and yield, which is crucial for the cost-effective production of deuterated standards. tn-sanso.co.jp

Another area of advancement is regioselective deuteration , which allows for the specific placement of deuterium (B1214612) atoms on the aromatic ring. Mild acid-catalyzed deuterium (MACD) labeling, for instance, utilizes electrophilic aromatic substitution to control the H/D exchange pattern. nih.gov By optimizing reaction conditions such as temperature and pH, it is possible to achieve maximal deuteration while preserving the integrity of the core structure, which is particularly important for complex polyphenols with acid-labile groups. nih.gov

Furthermore, research into structural derivatization strategies for natural phenols provides a toolbox of reactions that can be adapted for deuteration. nih.gov These include modifying the phenolic hydroxyl group or introducing specific functional groups onto the ring, which can then be targeted for deuteration. nih.gov The selective activation of certain positions on the phenol (B47542) ring allows for the synthesis of specifically labeled isomers, which are critical for detailed mechanistic and metabolic studies.

| Strategy | Key Features | Advantages | Reference |

| Flow Microwave Synthesis | Continuous process, microwave heating, H-D exchange with D₂O | High throughput, enhanced efficiency, improved safety, automation potential | tn-sanso.co.jp |

| Regioselective Labeling | Mild acid-catalyzed deuterium (MACD) exchange | High specificity of deuterium placement, preserves compound integrity | nih.gov |

| Structural Derivatization | Modification of hydroxyl or ring positions prior to deuteration | Access to specifically labeled isomers, versatile for complex structures | nih.gov |

Integration of this compound in Multi-Omics Approaches

Multi-omics studies, which integrate data from various biological layers like the genome, proteome, and metabolome, are crucial for understanding complex biological systems and diseases. nih.gov In these information-rich studies, accurate and precise quantification of molecules is paramount. Deuterated compounds such as this compound play a critical role as internal standards in analytical techniques that underpin multi-omics research, particularly in metabolomics and lipidomics. researchgate.net

The primary function of a deuterated internal standard is to correct for variations that can occur during sample preparation, extraction, and analysis by mass spectrometry (MS). researchgate.netnih.gov Since this compound has nearly identical chemical and physical properties to its non-deuterated counterpart, it co-elutes during chromatography and experiences similar ionization efficiency in the mass spectrometer. researchgate.net However, due to its higher mass, it can be distinguished from the native analyte. This allows for ratiometric quantification, which significantly improves the accuracy and reproducibility of measurements. nih.gov

In targeted metabolomics, for example, a method was developed using a deuterated derivatization agent to create internal standards for a suite of metabolites, which led to significantly higher precision in quantification compared to traditional methods. nih.gov This principle is directly applicable to using this compound as an internal standard for the quantification of 2,3,6-trimethylphenol (B1330405) or structurally similar phenolic compounds in complex biological matrices like serum or urine. nih.gov The integration of such precise quantitative data is essential for building accurate models of biological pathways and identifying reliable biomarkers for disease. nih.govyoutube.com

Computational Chemistry and Modeling of Isotope Effects in Phenolic Systems

Computational chemistry provides powerful tools to investigate the fundamental properties of molecules and predict their behavior in chemical reactions. mdpi.com For deuterated compounds like this compound, computational modeling is particularly valuable for understanding and predicting kinetic isotope effects (KIEs). The KIE is the change in the rate of a chemical reaction when one of the atoms in the reactants is replaced by one of its isotopes.

Quantum chemical studies, particularly those using density functional theory (DFT), are widely employed to model the mechanisms of reactions involving phenolic compounds. scienceopen.com These models can calculate bond dissociation energies (BDEs) and reaction energy barriers, which are key parameters for predicting antioxidant activity and reaction kinetics. scienceopen.com The replacement of hydrogen with deuterium increases the mass of the atom, which affects the vibrational frequency of the C-D bond compared to the C-H bond. This difference can lead to a significant KIE if the bond is broken in the rate-determining step of a reaction.

For example, a time-dependent quantum wave packet propagation study on the photochemistry of phenol investigated the isotope effects of deuterating the hydroxyl group (Ph-OD). nih.gov The study found that the isotope effect was significant when the molecule was excited to the ¹ππ* state, altering both the timescale and the branching ratio of the products. nih.gov In another context, studies on the photosensitized transformation of phenols in water found that the deuterium isotope effects (kH/kD) could be used to distinguish between different reaction mechanisms, such as electron transfer versus H-atom abstraction. acs.org Computational models help rationalize these experimental findings by providing a detailed picture of the transition states and reaction pathways. mdpi.com

| Modeling Application | Key Insights | Relevance to this compound |

| Quantum Wave Packet Dynamics | Predicts changes in reaction timescales and product ratios upon deuteration. nih.gov | Elucidates how deuteration impacts photochemical degradation pathways. |

| Kinetic Solvent Isotope Effects (KSIE) | Distinguishes between electron transfer and H-atom abstraction mechanisms in photooxidation. acs.org | Helps predict the environmental fate and transformation mechanisms of the compound in aquatic systems. |

| Density Functional Theory (DFT) | Calculates bond dissociation energies and reaction barriers to predict antioxidant activity. scienceopen.com | Assesses how deuteration might alter the radical scavenging properties of the phenol. |

Standardization and Reference Material Development for Deuterated Environmental Contaminants

The accurate monitoring of environmental contaminants is essential for protecting ecosystems and human health. Analytical methods, such as gas chromatography-mass spectrometry (GC-MS), are the cornerstone of this monitoring. astm.org The reliability of these methods depends heavily on the availability of high-quality certified reference materials (CRMs). Deuterated compounds, including this compound, are ideal for use as internal standards or surrogate standards in environmental analysis due to their chemical similarity to the target analytes and their distinct mass spectrometric signature. researchgate.net

This compound is commercially available as a high-purity reference material for environmental testing. lgcstandards.comesslabshop.com Its use is critical for the quantitative analysis of phenolic pollutants in complex matrices like industrial wastewater, soil, or drinking water. astm.org When added to a sample at a known concentration at the beginning of the analytical procedure, the recovery of the deuterated standard can be used to correct for the loss of the target analyte during sample extraction and cleanup. researchgate.net This isotope dilution mass spectrometry (IDMS) approach is considered a gold-standard method for quantitative analysis.

The development and certification of these reference materials are crucial steps that ensure the comparability and validity of environmental data generated by different laboratories. researchgate.net The process involves rigorous characterization of the material's purity and stability. The availability of CRMs like this compound supports regulatory compliance and enhances the quality of environmental risk assessments.

| Compound | CAS Number | Isotopic Enrichment | Application |

| This compound | 347841-83-2 | 98 atom % D | Internal standard for environmental analysis lgcstandards.comcdnisotopes.com |

| 2,4,6-Trimethylphenol-D11 | 362049-45-4 | Not specified | Stable isotope-labeled compound for research lgcstandards.com |

| 2,3,5-Trimethylphenol-D11 | 362049-46-5 | Not specified | Deuterium labeled internal standard medchemexpress.commedchemexpress.com |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.